molecular formula C6H9ClN2O2 B2928565 1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 1803586-59-5

1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No. B2928565
CAS RN: 1803586-59-5
M. Wt: 176.6
InChI Key: ROAYWAWEFQCQIT-UHFFFAOYSA-N
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Description

“1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H9ClN2O2 . It is used in laboratory chemicals . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of “1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C6H8N2O2.ClH/c1-4-7-3-5 (6 (9)10)8 (4)2;/h3H,1-2H3, (H,9,10);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride” include a molecular weight of 176.6 . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Novel Organic Compounds

1,2-Dimethyl-1H-imidazole-5-carboxylic acid HCl serves as a building block in the synthesis of various organic compounds. Its imidazole ring is a versatile precursor for creating new molecules with potential therapeutic properties .

Development of Antimicrobial Agents

The imidazole moiety is known for its antimicrobial activity. Researchers utilize 1,2-Dimethyl-1H-imidazole-5-carboxylic acid HCl to develop new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .

Creation of Anti-inflammatory Drugs

This compound is used in the design and synthesis of anti-inflammatory drugs. The imidazole ring is a common feature in many anti-inflammatory agents, making it a valuable component in drug discovery and development .

Pharmaceutical Research

In pharmaceutical research, 1,2-Dimethyl-1H-imidazole-5-carboxylic acid HCl is employed to create compounds that may lead to the development of new medications for various diseases, including cancer and autoimmune disorders .

Material Science Applications

The compound’s unique structure allows for its use in material science, particularly in the creation of novel polymers and coatings that can have specialized functions, such as enhanced durability or specific interaction with other substances .

Catalysis

1,2-Dimethyl-1H-imidazole-5-carboxylic acid HCl can act as a catalyst or a component of a catalytic system in chemical reactions. Its role in catalysis is crucial for developing more efficient and environmentally friendly chemical processes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

2,3-dimethylimidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-7-3-5(6(9)10)8(4)2;/h3H,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAYWAWEFQCQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride

CAS RN

1803586-59-5
Record name 1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride
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